molecular formula C15H26O B15179745 2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane CAS No. 93840-85-8

2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane

Cat. No.: B15179745
CAS No.: 93840-85-8
M. Wt: 222.37 g/mol
InChI Key: XMLQMWOIFMVPFQ-NTUHNPAUSA-N
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Description

2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane is a synthetically derived bicyclic monoterpenoid featuring a norbornane (bicyclo[2.2.1]heptane) core with a 4-methoxybutylidene substituent at the 2-position and methyl groups at the 1,3,3-positions. This compound is structurally related to natural terpenes like camphene and fenchone but distinguished by its unique substitution pattern.

Properties

CAS No.

93840-85-8

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(2Z)-2-(4-methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C15H26O/c1-14(2)12-8-9-15(3,11-12)13(14)7-5-6-10-16-4/h7,12H,5-6,8-11H2,1-4H3/b13-7+

InChI Key

XMLQMWOIFMVPFQ-NTUHNPAUSA-N

Isomeric SMILES

CC\1(C2CCC(C2)(/C1=C/CCCOC)C)C

Canonical SMILES

CC1(C2CCC(C2)(C1=CCCCOC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane typically involves the reaction of trimethylcyclohexanone with 4-methoxybutanal under acidic conditions. The reaction proceeds through a Knoevenagel condensation, forming the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process involves the use of catalysts and controlled reaction environments to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can be achieved using nucleophiles such as halides or alkylating agents.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand molecular interactions and pathways.

  • Industry: It is used in the production of fragrances and flavors due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane exerts its effects depends on its specific application. In drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism of action would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural analogs of 2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane and their biological or chemical properties:

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
SR144528 Bicyclo[2.2.1]heptane N-[(1S)-endo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl]-5-(4-chloro-3-methylphenyl)-pyrazole-3-carboxamide CB2 inverse agonist; anti-inflammatory
Fenchone-Resorcinol Derivatives Bicyclo[2.2.1]heptane 2-(2′,6′-Dimethoxy-4′-pentylphenyl) CB2-selective ligands; analgesic potential
Borneol Heterocyclic Esters 1,7,7-Trimethylbicyclo[2.2.1]heptane N-heterocyclic esters (e.g., 4-methoxy benzoate) Antiviral activity (comparable to Cidofovir)
Camphene 2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane None Natural monoterpene; used in fragrances
2-(1,3-Dioxolan-2-yl)-1,3,3-trimethylbicyclo[2.2.1]heptane Bicyclo[2.2.1]heptane Spiro-1,3-dioxolane ring Synthetic intermediate; no reported bioactivity
Key Findings

Pharmacological Activity: Cannabinoid Receptor Modulation: SR144528, a structural analog with a pyrazole-carboxamide substituent, acts as a CB2 inverse agonist, highlighting the importance of bulky substituents for receptor binding . In contrast, fenchone-derived resorcinol/phenol analogs (e.g., 2-(2′,6′-dimethoxy-4′-pentylphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol) exhibit CB2 selectivity due to their methoxy and alkylphenyl groups . The target compound’s 4-methoxybutylidene group may similarly influence receptor affinity but requires empirical validation. Antiviral Potential: Borneol derivatives with heterocyclic esters (e.g., 4-methoxy benzoate) show antiviral activity against vaccinia virus (VV), comparable to Cidofovir . The methoxybutylidene group in the target compound could mimic these effects, though its extended alkyl chain might alter bioavailability.

Synthetic Approaches: Fenchone derivatives are synthesized via alkylation and demethylation reactions (e.g., sodium ethanethiolate/DMF for phenol demethylation) . The target compound’s synthesis likely involves similar strategies, such as Grignard addition or Wittig reactions to install the methoxybutylidene group. Diastereomerism is a critical factor, as seen in (E,Z)-2-[1-(3-methoxyphenyl)-methylyliden]-1,3,3-trimethylbicyclo[2.2.1]heptane, where stereochemistry affects NMR profiles . The target compound’s stereochemical configuration (if chiral) could similarly impact its activity.

Physicochemical Properties :

  • Volatility: Bicyclic compounds like 1,3,3-trimethylbicyclo[2.2.1]hept-2-yl acetate are volatile, as detected in pine extracts . The target compound’s methoxybutylidene group may reduce volatility compared to simpler analogs like camphene.
  • Solubility: Methoxy and alkyl groups enhance lipophilicity, as seen in fenchyl alcohol derivatives . This property could make the target compound suitable for lipid-based formulations.

Data Tables

Table 1: Receptor Binding Affinities of Bicyclo[2.2.1]heptane Derivatives

Compound CB1 IC₅₀ (nM) CB2 IC₅₀ (nM) Selectivity (CB2/CB1)
SR144528 >10,000 0.6 >16,667
Fenchone-Resorcinol 1a 1,200 14 85.7
Target Compound* N/A N/A N/A

*Hypothetical data pending experimental validation.

Table 2: Antiviral Activity of Bicyclic Compounds

Compound Virus EC₅₀ (µM) Reference Drug (EC₅₀)
Borneol Ester 143 Vaccinia 0.8 Cidofovir (1.2 µM)
Target Compound* Vaccinia N/A N/A

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